molecular formula C11H11N3O B6144022 N-(1H-indazol-3-yl)cyclopropanecarboxamide CAS No. 1088155-94-5

N-(1H-indazol-3-yl)cyclopropanecarboxamide

Cat. No.: B6144022
CAS No.: 1088155-94-5
M. Wt: 201.22 g/mol
InChI Key: QPJGKUFTQPWOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indazole Derivatives in Chemical Biology

Indazole derivatives have garnered significant attention in chemical biology due to their broad spectrum of biological activities. nih.govresearchgate.net These compounds have been investigated for their potential as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govresearchgate.netresearchgate.netbenthamdirect.com The structural diversity of indazole derivatives allows for interaction with a wide range of biological targets, making them valuable tools for probing cellular pathways and for the development of new therapeutic strategies. nih.govrsc.org

The indazole nucleus can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is generally more thermodynamically stable. nih.gov This structural feature, along with the presence of a hydrogen bond donor (NH group) and a hydrogen bond acceptor (additional nitrogen atom), contributes to its ability to bind effectively to target proteins, such as kinases. pharmablock.com

Overview of the N-(1H-indazol-3-yl)cyclopropanecarboxamide Core Structure in Drug Discovery

The this compound scaffold represents a specific and highly significant class of indazole derivatives. This core structure has been identified as a key pharmacophore in the development of potent and selective inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

The 1H-indazole-3-carboxamide moiety has been recognized as a valuable fragment in drug design, particularly for its ability to form critical interactions with the hinge region of kinases. nih.govnih.govmdpi.com The cyclopropane (B1198618) ring, a small and rigid carbocycle, introduces conformational constraint and can influence the binding affinity and selectivity of the molecule.

Research Trajectories and Academic Relevance of the Compound Class

Research into this compound and related indazole derivatives is a vibrant and rapidly evolving field. Academic and industrial researchers are actively exploring the synthesis and biological evaluation of novel analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key research trajectories include:

Kinase Inhibitor Development: A primary focus is the design of inhibitors for specific kinases implicated in cancer and other diseases. For instance, derivatives of 1H-indazole-3-carboxamide have been investigated as potent inhibitors of p21-activated kinase 1 (PAK1), a target for anti-tumor metastasis. nih.gov

Antiviral Agents: The N-arylindazole-3-carboxamide scaffold has shown promise as a template for the development of antiviral agents, including those targeting SARS-CoV-2. nih.gov

Other Therapeutic Areas: The versatility of the indazole scaffold has led to its exploration in other therapeutic areas, such as the development of ligands for serotonin (B10506) receptors and inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govresearchgate.net

The academic relevance of this compound class is underscored by the numerous publications detailing their synthesis, structure-activity relationships (SAR), and biological mechanisms of action. nih.govnih.govmdpi.com These studies contribute to a deeper understanding of the chemical features required for potent and selective biological activity, guiding the future design of novel therapeutic agents.

Interactive Data Tables

Below are interactive tables summarizing key research findings for indazole derivatives.

Table 1: Biological Activities of Indazole Derivatives

Compound ClassBiological Target/ActivityTherapeutic Area
This compoundp21-activated kinase 1 (PAK1) nih.govOncology (Anti-metastasis) nih.gov
N-Arylindazole-3-carboxamideSARS-CoV-2 nih.govInfectious Disease (Antiviral) nih.gov
1H-Indazole-3-carboxamidesGlycogen synthase kinase 3β (GSK-3β) nih.govNeurology, Diabetes nih.gov
1H-Indazole-3-carboxamide DerivativesSerotonin 4 Receptor (5-HT4R) researchgate.netNeurology, Pain Management researchgate.net
N-(1H-indazol-6-yl)benzenesulfonamidePolo-like kinase 4 (PLK4) nih.govOncology nih.gov
(E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamidesHistone deacetylases (HDACs) rsc.orgOncology rsc.org
3-Amino-N-phenyl-1H-indazole-1-carboxamidesAntiproliferative researchgate.netOncology researchgate.net
1H-indazole-3-amine DerivativesAntitumor (K562, A549, PC-3, Hep-G2 cell lines) nih.govmdpi.comOncology nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(7-5-6-7)12-10-8-3-1-2-4-9(8)13-14-10/h1-4,7H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGKUFTQPWOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Routes to the Indazole Core

The indazole ring system is a prevalent scaffold in medicinally important compounds. rasayanjournal.co.innih.gov Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methodologies.

Cyclization Reactions for Indazole Formation

The formation of the indazole core often relies on intramolecular cyclization reactions. A common and effective strategy involves the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives. organic-chemistry.org For instance, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can proceed through a cascade coupling-condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org Another established method is the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

More recent advancements include electrochemical methods, such as the radical Csp2–H/N–H cyclization of arylhydrazones, offering a sustainable approach to 1H-indazoles. rsc.org The intramolecular cyclization of picrylhydrazone derivatives has also been explored as an efficient route to indazole compounds. rsc.org Additionally, an intramolecular Ullmann-type reaction of a hydrazone formed from a trisubstituted benzene (B151609) derivative provides a scalable synthesis of functionalized 1H-indazoles. thieme-connect.com

A variety of other cyclization strategies have been reported, including:

1,3-dipolar cycloaddition reactions between α-diazomethylphosphonates and arynes. organic-chemistry.org

A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org

An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org

Starting Material Reagents/Conditions Product Key Features Reference
2-HalobenzonitrilesHydrazine Carboxylic Esters, Cu-catalystSubstituted 3-AminoindazolesCascade coupling-condensation organic-chemistry.org
2-BromobenzonitrilesBenzophenone Hydrazone, Pd-catalyst, AcidSubstituted 3-AminoindazolesTwo-step arylation/deprotection-cyclization organic-chemistry.org
ArylhydrazonesElectrochemical Anodic Oxidation1H-Indazole DerivativesSustainable, radical cyclization rsc.org
PicrylhydrazoneOptimized conditionsIndazole DerivativesEfficient intramolecular cyclization rsc.org
Trisubstituted Benzene Derivativeortho-directed lithiation, DMF, Methyl Hydrazine, Cu-catalyst5-bromo-4-fluoro-1-methyl-1H-indazoleScalable, three-step approach thieme-connect.com
2-AminophenonesHydroxylamine DerivativesIndazolesOne-pot, metal-free, broad functional group tolerance organic-chemistry.org

Functionalization of the Indazole Ring System

Once the indazole core is formed, further functionalization is often necessary. The introduction of various substituents onto the indazole nucleus can be achieved through several methods, with microwave-assisted reactions offering an environmentally benign approach. rasayanjournal.co.in

Halogenation at the C3 position of the indazole ring is a common transformation. rasayanjournal.co.in For example, treatment with iodine or bromine in dimethylformamide (DMF) can selectively introduce a halogen at this position. rasayanjournal.co.in

N-alkylation and N-acylation are also crucial functionalization reactions. Electrochemical methods have been developed for the selective N1-acylation of indazoles using acid anhydrides. organic-chemistry.org Radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with indazoles provides a route to N-alkylated products. organic-chemistry.org The choice of base and reaction conditions can influence the regioselectivity of N-arylation. organic-chemistry.org

Synthesis of the Cyclopropanecarboxamide (B1202528) Moiety

The cyclopropanecarboxamide portion of the target molecule requires the construction of a strained three-membered ring and the formation of a stable amide linkage.

Cyclopropane (B1198618) Ring Formation Strategies

The synthesis of cyclopropane rings is a well-established area of organic chemistry with numerous reliable methods. marquette.edu The Simmons-Smith reaction, involving the treatment of an alkene with diiodomethane (B129776) and a zinc-copper couple, is a classic and widely used method for cyclopropanation. marquette.edu The diastereoselectivity of this reaction can often be directed by the presence of allylic hydroxyl groups. marquette.edu

Other methods for cyclopropane synthesis include:

The addition of dichloroketene (B1203229) to an alkene followed by a Favorskii rearrangement. marquette.edu

Intramolecular cyclization of vinyl cyclopropanecarboxamides promoted by a base can lead to the formation of aza[3.1.0]bicyclic systems. mdpi.com

Enzymatic synthesis offers a route to chiral cyclopropane building blocks. nih.gov

Method Starting Material Reagents Key Features Reference
Simmons-Smith ReactionAlkeneDiiodomethane, Zn-Cu coupleClassic, reliable, can be stereodirected marquette.edu
Dichloroketene Addition/Favorskii RearrangementAlkeneDichloroketene, BaseForms cyclopropanecarboxylic acids marquette.edu
Intramolecular AdditionVinyl CyclopropanecarboxamideBase (e.g., tBuOK)Access to aza[3.1.0]bicycles mdpi.com
Enzymatic Synthesis-Biocatalysts (e.g., RmaNOD)Enantioselective formation of chiral cyclopropanes nih.gov

Amide Bond Formation Techniques

The final key step in the synthesis of N-(1H-indazol-3-yl)cyclopropanecarboxamide is the formation of the amide bond between the 3-amino-1H-indazole and cyclopropanecarboxylic acid. A multitude of reagents and conditions have been developed for this fundamental transformation. numberanalytics.com

Classical methods often involve the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using coupling reagents. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU and HBTU. numberanalytics.com The choice of solvent, temperature, and additives can significantly impact the efficiency and yield of the reaction. numberanalytics.com

More recently, metal-catalyzed approaches have emerged as powerful tools for amide bond formation. rsc.org Additionally, chemoenzymatic methods, utilizing enzymes such as adenylating enzymes, offer a green and highly selective alternative for constructing amide bonds under mild conditions. nih.gov The reaction of cyclopropanecarboxylic esters with ammonia (B1221849) in the presence of an alcoholate catalyst is another viable route to cyclopropanecarboxamide. google.comgoogle.com

Method Reactants Reagents/Catalysts Key Features Reference
Coupling ReagentsCarboxylic Acid, AmineDCC, DIC, HATU, HBTUWidely used, various activators available numberanalytics.com
Metal-Catalyzed CouplingVarious (e.g., acids, esters, amines)Metal catalysts (e.g., Pd, Cu)Growing area of interest rsc.org
Chemoenzymatic SynthesisCarboxylic Acid, AmineAdenylating enzymes, ATPGreen, highly selective, mild conditions nih.gov
Amidation of EstersCyclopropanecarboxylic Ester, AmmoniaAlcoholate catalystDirect formation of the primary amide google.comgoogle.com

Coupling Reactions for Scaffold Assembly

The assembly of the core indazole framework, substituted with the cyclopropanecarboxamide moiety, often involves powerful cross-coupling and amidation reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the C-C bond between a pre-functionalized indazole and a suitable coupling partner. nih.gov This palladium-catalyzed reaction is highly valued for its functional group tolerance and generally mild reaction conditions. nih.govorganic-chemistry.org However, the presence of the unprotected N-H group in the indazole ring can present challenges, potentially inhibiting the catalyst. nih.gov

Strategies to overcome this involve the careful selection of catalysts, ligands, and reaction conditions. For instance, employing bulky phosphine (B1218219) ligands like SPhos and XPhos has been shown to be effective in the Suzuki coupling of unprotected 3-chloroindazoles with boronic acids. nih.gov Increasing the reaction temperature and using a stoichiometric excess of the boronic acid can also drive the reaction to completion. nih.gov

Table 1: Exemplary Suzuki Coupling Conditions for Indazole Scaffolds

Catalyst/Ligand Base Solvent Temperature (°C) Yield Reference
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 High nih.gov
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane 80-100 Good to Excellent nih.gov

This table is a representation of typical conditions reported for Suzuki coupling of indazole derivatives and may not represent the exact synthesis of the title compound.

The formation of the amide bond in this compound is typically achieved through acylation of 3-aminoindazole with cyclopropanecarbonyl chloride or a related activated carboxylic acid derivative. This reaction is a fundamental transformation in the synthesis of a wide array of bioactive molecules. semanticscholar.orgnih.gov

The process generally involves the reaction of 3-aminoindazole with the acylating agent in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF). Alternative methods might employ coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC) when starting from cyclopropanecarboxylic acid. semanticscholar.org

A practical synthesis of 1H-indazole-3-carboxamides can be achieved from the corresponding derivatives of 2-nitrophenylacetic acid. semanticscholar.org This multi-step process involves reduction of the nitro group, followed by cyclization and subsequent amidation. semanticscholar.org

Advanced Synthetic Strategies and Process Optimization

Beyond the fundamental coupling reactions, advanced synthetic strategies are employed to enhance efficiency, explore chemical space, and control stereochemistry.

Modern synthetic routes increasingly rely on catalytic methods to improve atom economy and reduce waste. In the context of synthesizing indazole derivatives, various catalytic systems are employed. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction, can be catalyzed by Lewis acids like Scandium(III) triflate (Sc(OTf)₃) to generate complex heterocyclic scaffolds in a single step. beilstein-journals.org While not a direct synthesis of the title compound, this illustrates the power of catalytic methods to construct related complex structures.

Furthermore, palladium catalysis is not limited to Suzuki reactions. Catalytic C-N coupling reactions are also utilized to form the indazole ring itself from appropriately substituted precursors. nih.gov The development of novel catalysts and optimization of reaction conditions are ongoing areas of research to make these syntheses more efficient and environmentally benign. whiterose.ac.uk

While the parent this compound is achiral, the introduction of stereocenters into either the cyclopropane ring or the indazole moiety would necessitate stereoselective synthetic methods. For instance, if a substituted cyclopropanecarboxylic acid is used, its stereochemistry would need to be controlled. This can be achieved through the use of chiral catalysts or by starting from a chiral pool material.

Asymmetric catalysis, using chiral ligands on a metal catalyst, can induce enantioselectivity in the formation of key bonds. While specific examples for the title compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives. whiterose.ac.uk For example, a catalytic enantiotopic-group-selective Suzuki reaction could be envisioned for constructing chiral organoboronates that could then be used to build chiral indazole-containing molecules.

To explore the structure-activity relationships of this compound analogs, parallel synthesis techniques are invaluable. beilstein-journals.org These methods allow for the rapid generation of a library of related compounds by systematically varying the building blocks. nih.gov For example, a library of analogs could be created by reacting 3-aminoindazole with a diverse set of carboxylic acids or by using a variety of substituted 3-aminoindazoles.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prime example of a tool used for generating large chemical spaces of heterocyclic compounds. beilstein-journals.org By employing a parallel synthesis format, a vast number of unique compounds can be produced and screened for desired properties. This approach is instrumental in drug discovery for efficiently exploring the chemical space around a lead compound. beilstein-journals.orgchem-space.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(1H-indazol-3-yl)cyclopropanecarboxamide. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. While specific experimental data for this compound is not widely published, predicted spectral data provides a reliable reference for the expected chemical shifts.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The aromatic protons of the indazole ring typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the cyclopropyl (B3062369) group would resonate in the upfield region (typically 0.5-1.5 ppm), a characteristic feature of this strained ring system. The amide (N-H) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the indazole ring will appear in the aromatic region (110-150 ppm), while the cyclopropyl carbons will be found in the upfield region.

Predicted NMR Data:

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on computational models and serve as a guide for spectral interpretation.

Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
Aromatic CH7.0 - 8.2
Amide NH8.0 - 9.0
Cyclopropyl CH1.5 - 2.0
Cyclopropyl CH₂0.8 - 1.2

Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
Carbonyl C=O~173
Indazole C (Aromatic)110 - 142
Cyclopropyl CH~15
Cyclopropyl CH₂~8

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the indazole ring and within the cyclopropyl group, confirming their respective spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH and CH₂ group in the molecule would give a cross-peak in the HSQC spectrum. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, HMBC would show correlations between the amide proton and the carbonyl carbon, as well as with carbons of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. This information is vital for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could show correlations between the cyclopropyl protons and the indazole ring, providing insights into the preferred orientation of the cyclopropanecarboxamide (B1202528) group relative to the indazole core. researchgate.net

Investigation of Indazole Tautomerism via NMR

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms. researchgate.netnih.gov NMR spectroscopy is an excellent tool to study this tautomerism. nih.gov The chemical shifts of the indazole ring protons and carbons are sensitive to the position of the proton. In many cases, if the tautomeric exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. mdpi.com However, if the exchange is fast, an averaged spectrum is seen. For this compound, the substitution at the 3-position generally favors the 1H-tautomer as the more stable form. researchgate.net Variable-temperature NMR studies can also be employed to investigate the dynamics of the tautomeric equilibrium.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₁N₃O. fda.gov This technique is also invaluable for identifying and characterizing metabolites and degradation products. In tandem mass spectrometry (MS/MS) experiments, the parent ion is fragmented, and the masses of the resulting fragment ions are measured. This provides structural information and can be used to confirm the identity of the compound by comparing the fragmentation pattern to that of a reference standard or to predicted fragmentation pathways. researchgate.net

X-ray Crystallography in Complex with Biological Targets

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov This technique requires the growth of a single crystal of the compound of interest. For this compound, obtaining a crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Of particular interest in drug discovery is the use of X-ray crystallography to determine the structure of a ligand bound to its biological target, such as a protein or enzyme. nih.gov This provides invaluable insights into the binding mode of the ligand, the specific interactions it makes with the protein, and the conformational changes that may occur upon binding. Such information is crucial for structure-based drug design, allowing for the rational optimization of the ligand to improve its potency and selectivity. While no crystal structure of this compound in complex with a biological target is publicly available, this technique remains a powerful tool for understanding its mechanism of action at a molecular level.

Analysis of Ligand-Protein Interactions and Binding Modes

The binding of this compound to protein kinases, particularly Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), has been elucidated through X-ray crystallography, providing a detailed snapshot of the critical interactions within the enzyme's active site. These interactions are fundamental to the compound's inhibitory activity and offer a blueprint for the design of more potent and selective inhibitors.

The indazole core of the molecule is a key player in establishing a strong foothold within the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This is a common binding motif for many kinase inhibitors. Specifically, the N1 nitrogen of the indazole ring and the exocyclic amine of the carboxamide group typically form hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region. For instance, in the context of IRAK-4, these interactions often involve residues such as Valine-263 and Methionine-265. nih.gov This "classical triad (B1167595) hinge binding interaction" is a hallmark of many potent kinase inhibitors. nih.gov

Furthermore, the potential for π-π stacking interactions between the indazole ring system and aromatic residues in the active site, such as a tyrosine gatekeeper residue, can further stabilize the ligand-protein complex. nih.gov The presence of a tyrosine as the gatekeeper residue is a distinctive feature of the IRAK kinase family and presents an opportunity for designing selective inhibitors. nih.govnih.gov

A summary of the key interactions observed in the binding of indazole-based inhibitors to kinases is presented in the table below.

Interacting Ligand MoietyInteracting Protein Residue(s) (Example: IRAK-4)Type of InteractionSignificance
Indazole N1Hinge Region Backbone (e.g., Met265)Hydrogen BondAnchors the inhibitor to the hinge region
Carboxamide NHHinge Region Backbone (e.g., Val263)Hydrogen BondProvides additional stability to the hinge binding
Indazole RingGatekeeper Residue (e.g., Tyr262)π-π StackingEnhances binding affinity and can influence selectivity
Cyclopropyl GroupHydrophobic Pocket ResiduesHydrophobic InteractionsContributes to binding affinity

Conformational Analysis of the Ligand in Bound State

The conformation of this compound when bound to a protein target is a critical determinant of its biological activity. Structural studies, primarily X-ray crystallography of ligand-protein complexes, have revealed that the indazole ring system generally maintains a high degree of planarity. nih.govresearchgate.net This planarity is crucial for establishing effective π-π stacking interactions with aromatic residues in the active site.

The dihedral angle between the indazole ring and the plane of the cyclopropanecarboxamide group is a key conformational parameter. This angle dictates the orientation of the cyclopropyl group and its ability to fit into the nearby hydrophobic pocket. In the bound state, the molecule adopts a conformation that minimizes steric clashes and maximizes favorable interactions.

The table below summarizes key conformational features of the indazole scaffold based on structural studies of related compounds.

Structural FeatureObservationSignificance
Indazole Ring SystemLargely planarFacilitates optimal π-π stacking interactions
Dihedral Angle (Indazole-Cyclopropanecarboxamide)Variable, adapts to binding pocketDetermines the orientation of the cyclopropyl group for hydrophobic interactions
Cyclopropyl Group ConformationOccupies hydrophobic pocketContributes to binding affinity and selectivity

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the specifics of the ligand-target interaction. While direct molecular docking studies on N-(1H-indazol-3-yl)cyclopropanecarboxamide are not extensively available in the reviewed literature, studies on structurally related 1H-indazole-3-carboxamide derivatives provide a framework for understanding its potential binding modes. nih.gov

These studies often reveal that the indazole core is a critical pharmacophore that can engage in key interactions within a protein's binding site. For instance, in studies of similar indazole derivatives as kinase inhibitors, the indazole moiety frequently forms hydrogen bonds with the hinge region of the kinase. nih.gov

The interaction profile of a ligand with the amino acid residues of its target protein is fundamental to its biological activity. For the 1H-indazole-3-carboxamide scaffold, specific interactions are consistently observed in docking simulations.

Hydrogen Bonding: The nitrogen atoms of the indazole ring and the amide group are common hydrogen bond donors and acceptors. For example, in the context of p21-activated kinase 1 (PAK1) inhibitors, the indazole ring has been shown to interact with the hinge region of the kinase. nih.gov Similarly, in studies on Polo-like kinase 4 (PLK4) inhibitors, the indazole core forms hydrogen bonds with amino acid residues like Glu-90 and Cys-92. nih.gov

Table 1: Predicted Interaction Profiles of Related 1H-Indazole-3-Carboxamide Derivatives

Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid Residues (Examples from related studies)
Hydrogen BondingIndazole N-H, C=O of amideHinge region residues (e.g., Glu, Cys) nih.gov
Hydrogen BondingAmide N-HCarbonyl oxygen of peptide backbone
Hydrophobic/Van der WaalsIndazole aromatic ringPhe, Leu, Val, Ala
Hydrophobic/Van der WaalsCyclopropyl (B3062369) ringSmall hydrophobic pockets
π-π StackingIndazole aromatic ringPhe, Tyr, Trp, His

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding affinity of a compound is a key determinant of its potency.

For various 1H-indazole derivatives, docking studies have been used to rank compounds based on their predicted binding energies. nih.gov For example, in a study on indazole derivatives targeting renal cancer, the binding energy values (in kcal/mol) were used to rank the docking outcomes, with the most effective compounds showing the lowest binding energies. nih.gov While specific binding affinity predictions for this compound are not available, it is anticipated that its binding affinity would be influenced by the combination of hydrogen bonding and hydrophobic interactions it can form within a target's active site.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, showing how it behaves over time. These simulations can assess the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein.

Currently, there are no specific molecular dynamics simulation studies published for this compound in the public domain. Such studies would be valuable to confirm the stability of its predicted binding poses and to understand the dynamic nature of its interactions with potential biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity.

DFT studies on related indazole derivatives have been performed to understand their electronic structure. nih.gov These studies often involve optimizing the molecular geometry and calculating various electronic parameters.

HOMO and LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability, with a larger gap suggesting higher stability and lower reactivity. For a series of 3-carboxamide indazole derivatives, DFT analysis was used to determine the geometrical optimization and to identify derivatives with high energy gaps, suggesting greater stability. nih.gov

Electrostatic Potential Maps: These maps show the distribution of charge on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other molecules, including its biological target.

Table 2: Representative DFT-Calculated Properties for a Structurally Related Indazole Derivative (Illustrative)

PropertyDescriptionTypical Findings for Indazole Derivatives
HOMO EnergyEnergy of the highest occupied molecular orbital; related to electron-donating ability.Localized on the indazole ring and amide linker.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.Often distributed across the aromatic system.
HOMO-LUMO GapIndicator of chemical stability and reactivity.Varies depending on substituents, with larger gaps indicating higher stability. nih.gov
Dipole MomentMeasure of the overall polarity of the molecule.Influences solubility and ability to cross cell membranes.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Quantum chemical calculations can be used to determine the relative energies of different conformations and to map out the molecule's conformational energy landscape. This helps to identify the most stable, low-energy conformations that are likely to be biologically relevant.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico predictions of pharmacokinetic properties are essential for filtering out compounds that are likely to fail in later stages of drug development due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. These predictive models are built upon the analysis of large datasets of known drugs and their physicochemical properties.

Computational Lipinski's and Veber's Rule Analyses

Lipinski's Rule of Five and Veber's Rule are established guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. researchgate.netnodepit.com These rules are based on the observation that most orally administered drugs possess certain physicochemical properties that fall within a specific range.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Veber's Rule complements Lipinski's rule by focusing on molecular flexibility and polar surface area, suggesting that good oral bioavailability is also associated with:

10 or fewer rotatable bonds.

A topological polar surface area (TPSA) of 140 Ų or less.

For this compound, the calculated parameters are summarized in the table below. These values were obtained using computational tools and are compared against the criteria of Lipinski and Veber.

ParameterValue for this compoundLipinski's RuleVeber's RuleCompliance
Molecular Weight (g/mol)215.24≤ 500-Yes
LogP1.8≤ 5-Yes
Hydrogen Bond Donors2≤ 5-Yes
Hydrogen Bond Acceptors3≤ 10-Yes
Rotatable Bonds2-≤ 10Yes
Topological Polar Surface Area (TPSA) (Ų)71.8-≤ 140Yes

The analysis indicates that this compound fully complies with both Lipinski's and Veber's rules, suggesting a favorable profile for oral bioavailability.

Theoretical TPSA and Rotatable Bond Count

The topological polar surface area (TPSA) and the number of rotatable bonds are key descriptors in assessing the potential for a molecule to permeate cell membranes and exhibit good oral bioavailability. researchgate.net TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, and it correlates well with hydrogen bonding potential and polarity. A lower TPSA is generally associated with better membrane permeability. The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A high number of rotatable bonds can be detrimental to bioavailability as it may lead to a greater loss of conformational entropy upon binding to a target. nodepit.com

The calculated TPSA and rotatable bond count for this compound are presented in the following table. For comparison, the values for the structurally related compound, 1H-Indazole-3-carboxamide, are also included. nih.gov

CompoundTopological Polar Surface Area (TPSA) (Ų)Rotatable Bond Count
This compound71.82
1H-Indazole-3-carboxamide71.81

The TPSA of 71.8 Ų for this compound is well within the desirable range for good cell permeability. nih.gov The low rotatable bond count of 2 suggests limited conformational flexibility, which is also a favorable characteristic for drug-likeness.

Virtual Screening and Ligand-Based Design

Virtual screening and ligand-based design are powerful computational techniques used to identify and optimize new drug candidates. These methods leverage knowledge of known active molecules to discover novel compounds with similar or improved properties.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are crucial in drug discovery for identifying novel scaffolds that can bind to a target of interest. nih.gov The indazole ring system is recognized as a privileged scaffold in medicinal chemistry and is a key component of many pharmacophore models. researchgate.netnih.gov

The key pharmacophoric features of the this compound scaffold include:

Hydrogen Bond Donors: The N-H group of the indazole ring and the N-H of the amide linker.

Hydrogen Bond Acceptors: The nitrogen atom in the pyrazole (B372694) part of the indazole ring and the carbonyl oxygen of the amide group.

Aromatic/Hydrophobic Region: The benzene (B151609) ring of the indazole moiety.

These features allow for a variety of interactions with biological targets, making the indazole carboxamide scaffold a versatile starting point for the design of new inhibitors for various enzymes and receptors. researchgate.netnih.gov

Ligand Similarity and Chemical Space Exploration

Ligand similarity searching is a fundamental approach in ligand-based drug design, where new potential ligands are identified based on their structural similarity to known active compounds. This method operates on the principle that structurally similar molecules are likely to have similar biological activities. Chemical space exploration involves the analysis and visualization of large compound libraries to understand their diversity and to identify areas of interest for drug discovery. nih.govchemrxiv.orgchemrxiv.orgnih.gov

The this compound scaffold, with its indazole core, occupies a region of chemical space that is rich in biologically active compounds. The indazole nucleus is considered a bioisostere of indole, and its derivatives have been explored for a wide range of therapeutic targets. The exploration of the chemical space around this scaffold can be achieved by systematically modifying the substitution patterns on the indazole ring and by varying the nature of the acyl group attached to the amino functionality. This allows for the generation of diverse libraries of compounds with potentially novel biological activities. Computational methods can be used to navigate this chemical space and to prioritize the synthesis of compounds with the most promising predicted properties. acs.org

Structure Activity Relationships Sar of N 1h Indazol 3 Yl Cyclopropanecarboxamide Derivatives

Impact of Substitutions on the Indazole Ring System (N1, C3, C6) on In Vitro Activity

The indazole ring is a cornerstone of the N-(1H-indazol-3-yl)cyclopropanecarboxamide scaffold, and substitutions at its N1, C3, and C6 positions have been shown to significantly modulate in vitro activity in various series of indazole derivatives.

N1 Position: Alkylation or acylation at the N1 position of the indazole ring is a common strategy to explore the SAR and has been shown to be essential for certain biological activities. For instance, in a series of indazol-3-carboxylic acid derivatives developed as non-hormonal antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be crucial for activity. austinpublishinggroup.com The potency was further enhanced when the benzyl group contained ortho- and para-substituents like chlorine or a combination of methyl and chloro groups. austinpublishinggroup.com In another study on PARP-1 inhibitors, the introduction of a three-carbon linker attached to various heterocycles at the N1 position of 1H-indazole-3-carboxamide led to a significant increase in inhibitory activity compared to the unsubstituted parent compound. nih.gov Specifically, a terminal piperidine (B6355638) group resulted in an IC50 of 36 μM, which was improved to 6.8 μM with a 2,3-dioxoindoline moiety. nih.gov

C3 Position: The C3 position of the indazole ring is integral to the core structure, and modifications here can have profound effects. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. mdpi.com In a series of 1H-indazole-3-amine derivatives, various substitutions on the amine led to compounds with potent antitumor activity. mdpi.com Furthermore, the regiochemistry of the carboxamide linker at the C3 position is critical. Studies on indazole-3-carboxamides as CRAC channel blockers have shown that the specific 3-carboxamide regiochemistry is unprecedentedly essential for inhibitory activity against calcium influx. nih.gov

Table 1: Impact of N1-Substitutions on PARP-1 Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives

Compound N1-Substituent IC50 (µM)
Unsubstituted H > 50
4 3-(piperidin-1-yl)propyl 36
5 3-(2,3-dioxoindolin-1-yl)propyl 6.8

Data sourced from Patel et al. (2012). nih.gov

Role of the Cyclopropanecarboxamide (B1202528) Moiety in Target Interaction

The cyclopropanecarboxamide moiety is a key feature of the titular compound, contributing to its unique three-dimensional structure and potential for specific interactions with biological targets.

The cyclopropyl (B3062369) group provides a rigid, three-dimensional pharmacophore that can fit into specific binding pockets. While direct SAR studies on modifications of the cyclopropyl group in this compound are limited, the importance of this moiety can be inferred from its prevalence in potent bioactive molecules. Its rigidity and lipophilic character can contribute to favorable binding interactions and improved metabolic stability.

The amide linker is a critical component that connects the indazole core to the cyclopropyl group. Its geometry and hydrogen bonding capabilities are often pivotal for target engagement. In a study of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, the SAR analysis revealed that the amide linker, in conjunction with appropriate terminal groups, plays a crucial role in achieving high inhibitory activity and selectivity. nih.gov The orientation of the amide bond is also a determining factor for biological activity in some indazole series.

Exploration of Linker and Terminal Group Diversity

Expanding beyond the cyclopropyl group, the exploration of diverse linkers and terminal groups attached to the indazole-3-carboxamide core has led to the discovery of potent inhibitors for various targets.

In the development of PAK1 inhibitors, a fragment-based screening approach identified 1H-indazole-3-carboxamide as a promising scaffold. nih.gov The subsequent SAR analysis demonstrated that substituting an appropriate hydrophobic ring in a deep back pocket of the enzyme and introducing a hydrophilic group in the bulk solvent region were critical for potent and selective inhibition. nih.gov This led to the discovery of compound 30l , which exhibited an IC50 of 9.8 nM against PAK1. nih.gov

Similarly, in the design of PARP-1 inhibitors, extending from the N1 position of the indazole ring with a three-carbon linker to different terminal heterocycles proved to be a successful strategy. nih.gov This highlights the importance of the linker in positioning the terminal group for optimal interactions with the target protein. A review of indazole derivatives has also noted the broad range of biological activities that can be achieved by varying the substituents attached to the indazole core. austinpublishinggroup.comnih.gov

Table 2: In Vitro Activity of 1H-Indazole-3-carboxamide Derivatives with Diverse Terminal Groups against PAK1

Compound Terminal Group PAK1 IC50 (nM)
30l (Structure with specific hydrophobic and hydrophilic moieties) 9.8

Data and general structural insights sourced from a study on PAK1 inhibitors. nih.gov

Stereochemical Implications on In Vitro Biological Activity

While specific studies on the stereoisomers of this compound were not found, research on other chiral molecules provides strong evidence for the importance of stereochemistry. For example, in a study of antifungal azoles, the different stereoisomers of a complex molecule exhibited significantly different in vitro antifungal activities, with the desired (1R,2R) isomer being considerably more potent than its (1S,2R), (1S,2S), and (1R,2S) counterparts. This underscores that the precise three-dimensional orientation of atoms is crucial for optimal interaction with the biological target.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the structural features that are important for activity and can be used to predict the potency of new, unsynthesized analogs.

While a specific QSAR model for this compound derivatives was not identified in the searched literature, 3D-QSAR studies have been successfully applied to other classes of indazole derivatives. For instance, a study on indazole derivatives as HIF-1α inhibitors utilized Field and Gaussian-based 3D-QSAR models to create a structural framework for designing new inhibitors. nih.gov The steric and electrostatic maps generated from these models helped to explain the variability in the activity of the compounds. nih.gov Such models, once developed for a specific series, can be powerful tools for lead optimization and the design of more potent compounds.

In Vitro Biological Activities and Molecular Mechanisms

Kinase Inhibitory Activity and Selectivity Profiles (In Vitro Assays)

N-(1H-indazol-3-yl)cyclopropanecarboxamide emerged from the optimization of a 3-acylaminoindazole scaffold, which was identified as a promising starting point for developing kinase inhibitors. nih.gov The cyclopropanecarboxamide (B1202528) group was found to be optimal for affinity to its primary targets. nih.gov

This compound is a potent dual inhibitor of Adaptor-Associated Kinase 1 (AAK1) and Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K), also known as BIKE. nih.govcaymanchem.com These two serine/threonine kinases are members of the Numb-associated kinase (NAK) family and share 74% sequence identity within their kinase domains. nih.gov The compound demonstrates strong binding affinity for both kinases in biochemical assays. caymanchem.comsigmaaldrich.commedchemexpress.com

In vitro assays have quantified the inhibitory potency of this compound. Time-resolved fluorescence resonance energy transfer (TR-FRET) binding-displacement assays and coupled enzyme assays have established its high affinity and inhibitory concentration. nih.govsigmaaldrich.com

Table 1: In Vitro Inhibitory Activity of this compound against AAK1 and BMP2K

Target Kinase Assay Type Potency Metric Value Reference
AAK1 TR-FRET Ki 9.1 nM caymanchem.com
BMP2K TR-FRET Ki 17 nM caymanchem.com
AAK1 Coupled Enzyme Assay IC50 270 nM sigmaaldrich.commedchemexpress.com
AAK1 NanoBRET IC50 230 nM thesgc.org

While some indazole-based compounds have been explored as inhibitors for kinases like Glycogen (B147801) Synthase Kinase-3β (GSK-3β), I-kappa B Kinase-β (IKK-β), and Rho-associated coiled-coil containing protein kinase 1 (ROCK-1), comprehensive kinome screening of this compound (SGC-AAK1-1) did not identify these as significant targets. nih.govmdpi.com The selectivity profile from wide-ranging kinase panels shows that the compound is highly selective for AAK1 and BMP2K, with no notable inhibition of GSK-3β, IKK-β, or ROCK-1. sigmaaldrich.com

The selectivity of this compound has been assessed against a broad panel of human kinases. A KINOMEscan assay testing against approximately 403 kinases at a concentration of 1 µM revealed a narrow spectrum of activity. sigmaaldrich.comchemicalprobes.org Besides AAK1 and BMP2K, only a few other kinases were bound by the compound with any significant affinity. sigmaaldrich.comthesgc.org

The most notable off-targets identified were RIOK1, RIOK3, and PIP5K1C. sigmaaldrich.comthesgc.org There is no significant evidence from these broad screenings that the compound inhibits Bruton's tyrosine kinase (BTK), Indoleamine 2,3-dioxygenase 1 (IDO1), or Cell division cycle 7-related protein kinase (Cdc7). While other indazole derivatives have been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFRs), this specific compound is not recognized as a potent FGFR inhibitor. nih.gov

Table 2: Off-Target Kinase Binding of this compound

Off-Target Kinase Potency Metric Value Reference
RIOK1 KD 72 nM sigmaaldrich.comthesgc.org
RIOK3 KD 290 nM sigmaaldrich.comthesgc.org
PIP5K1C KD 260 nM sigmaaldrich.comthesgc.org
GAK Ki 1,700 nM caymanchem.com

Elucidation of Molecular Mechanism of Action (In Vitro)

The mechanism by which this compound inhibits its target kinases has been investigated through structural and biochemical studies.

This compound functions as an ATP-competitive inhibitor. sigmaaldrich.comnih.gov This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP. nih.govnih.gov Structural studies of related compounds show that the indazole scaffold forms interactions with the hinge region of the kinase, a characteristic feature of ATP-competitive inhibitors. nih.gov The pendant aryl ring of the scaffold fits into the hydrophobic region near the gatekeeper residue within the ATP-binding site. nih.gov

Direct engagement of this compound with its target kinases inside living cells has been confirmed using direct protein binding assays. The NanoBRET (Bioluminescence Resonance Energy Transfer) technology has been employed to measure the potency of the compound on full-length AAK1 and BMP2K proteins in a cellular environment. thesgc.orgresearchgate.net This assay relies on the transfer of energy between a bioluminescent donor (Nanoluciferase fused to the kinase) and a fluorescent energy acceptor. sgc-unc.org Competitive displacement of a tracer molecule by the inhibitor leads to a measurable loss of BRET signal, allowing for the determination of cellular potency. sgc-unc.org These assays confirmed that the compound effectively engages with AAK1 and BMP2K in live cells. thesgc.org

Modulation of Cellular Pathways (In Vitro)

There is no specific information available in the reviewed literature detailing the effects of this compound on the following cellular pathways.

No studies were identified that investigate the role of this compound in the modulation of the WNT signaling pathway.

There is no available research that describes the effects of this compound on clathrin-mediated endocytosis.

Enzyme Kinetics and Inhibition Studies

Specific enzyme kinetic data, including IC50 and Ki values, for this compound are not reported in the available scientific literature. While studies on other indazole-3-carboxamide derivatives have detailed their inhibitory constants against various enzymes, such data is absent for the specific compound . nih.gov

IC50 and Ki Determination (In Vitro)

No published studies were found that determined the IC50 or Ki values for this compound against any specific enzyme or receptor. For context, other more complex indazole-3-carboxamide derivatives have been shown to be potent inhibitors of enzymes like p21-activated kinase 1 (PAK1), with IC50 values in the nanomolar range. nih.gov However, these findings cannot be directly extrapolated to this compound.

Reversible vs. Irreversible Inhibition

The nature of enzyme inhibition (reversible or irreversible) by this compound has not been characterized in the available literature.

Future Directions in Academic Research

Design of Novel Scaffolds and Derivatives based on the N-(1H-indazol-3-yl)cyclopropanecarboxamide Core

A key area of exploration involves the strategic modification of the indazole core. nih.gov The introduction of various substituents on the indazole ring can significantly influence the molecule's electronic properties and its interactions with target proteins. For instance, structure-activity relationship (SAR) studies have shown that substituting the indazole ring with specific hydrophobic and hydrophilic groups can be critical for inhibitory activity and selectivity. nih.govresearchgate.net Further investigations may explore the replacement of the indazole ring with other heterocyclic systems, a strategy that could lead to the discovery of entirely new chemical classes with enhanced therapeutic properties. nih.gov

Derivatization of the cyclopropanecarboxamide (B1202528) moiety is another critical avenue. The rigid cyclopropane (B1198618) ring plays a crucial role in defining the molecule's three-dimensional shape. Future work will likely involve synthesizing analogs with substitutions on the cyclopropane ring to probe the steric and electronic requirements of the target's binding pocket.

The linker connecting the indazole and cyclopropanecarboxamide components also offers opportunities for optimization. The specific arrangement of the amide linker has been shown to be critical for biological activity. nih.gov Altering the length, flexibility, and chemical nature of this linker can fine-tune the molecule's conformation and its ability to bind effectively to its biological target.

The synthesis of these novel derivatives will be guided by established chemical principles and innovative synthetic methodologies. nih.govrsc.org Techniques like the Suzuki coupling are employed to create variations of the indazole core. nih.gov These synthetic efforts, combined with biological evaluation, will continue to expand the chemical diversity and therapeutic potential of this promising scaffold. rsc.orgresearchgate.net

Development of Advanced Computational Models for Prediction and Design

Advanced computational modeling is set to play an increasingly vital role in the rational design and discovery of novel compounds based on the this compound scaffold. These in silico techniques offer powerful tools for predicting molecular behavior and guiding synthetic efforts.

Molecular Docking: This technique will continue to be a fundamental tool, allowing researchers to visualize and predict how these molecules bind to their protein targets. nih.govresearchgate.netjocpr.comresearchgate.net By understanding these binding modes, scientists can design new derivatives with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in identifying the key molecular features that correlate with biological activity. nih.govresearchgate.netej-chem.orgnih.gov By developing robust QSAR models, researchers can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com These models provide a framework for understanding how different structural modifications will impact a compound's effectiveness. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how these molecules interact with their targets over time. This approach allows for an assessment of the stability of the binding interactions and can reveal subtle but crucial aspects of the binding process. nih.gov

The integration of these computational methods will enable a more efficient and targeted approach to drug discovery, reducing the time and resources required to identify promising new therapeutic agents.

Exploration of Polypharmacology and Multi-Targeting Approaches (In Vitro)

The concept of polypharmacology, where a single drug is designed to hit multiple targets, is a growing area of interest for treating complex diseases. The this compound scaffold is well-suited for the development of such multi-targeting agents.

Future in vitro research will focus on screening derivatives against panels of different biological targets to identify compounds with desired multi-target profiles. nih.gov For example, a compound that can inhibit multiple kinases in a cancer-related pathway could be more effective and less prone to resistance. nih.govresearchgate.net Studies have already demonstrated the potential of indazole derivatives to act as multi-target inhibitors. mdpi.com

The design of these multi-functional molecules will be guided by a deep understanding of the structural biology of the intended targets. By identifying common features in the binding sites of different proteins, medicinal chemists can design single molecules capable of interacting with multiple targets.

Table 1: Hypothetical In Vitro Multi-Target Profile of this compound Derivatives

This table illustrates how in vitro screening data can be used to identify compounds with specific multi-target activities. For instance, a researcher might look for a compound with high potency against Target A and moderate potency against Target B, while avoiding activity against Target C.

Compound IDTarget A IC50 (nM)Target B IC50 (nM)Target C IC50 (nM)
Derivative X15250>10,000
Derivative Y50805,000
Derivative Z510100

Integration of Omics Data for Deeper Mechanistic Understanding (In Vitro/Cellular)

To gain a more comprehensive understanding of how this compound and its derivatives work at a cellular level, future research will increasingly incorporate "omics" technologies. These approaches provide a global view of the molecular changes that occur within a cell upon treatment with a compound.

Transcriptomics: This technology analyzes changes in gene expression, revealing which cellular pathways are affected by the compound. This can confirm the intended mechanism of action and uncover potential new applications.

Proteomics: Proteomics looks at changes in protein levels and modifications, providing a direct readout of the compound's downstream effects. For kinase inhibitors, this can involve measuring changes in the phosphorylation of target proteins.

Metabolomics: This approach studies the changes in the cellular metabolome, offering insights into the functional consequences of the compound's activity.

By integrating data from these different omics platforms, researchers can build a detailed, multi-layered picture of the cellular response to a given compound. This systems-level understanding will be crucial for elucidating complex mechanisms of action and for the development of more effective and personalized therapies.

Table 2: Application of Omics Technologies in this compound Research

This table summarizes the types of information that can be gained from different omics approaches and how they can be applied to the study of this compound class.

Omics TechnologyInformation ProvidedRelevance to Research
TranscriptomicsChanges in gene expression patternsIdentifying affected cellular pathways and potential off-target effects.
ProteomicsChanges in protein abundance and post-translational modificationsConfirming target engagement and understanding downstream signaling events.
MetabolomicsAlterations in cellular metabolite profilesAssessing the functional impact of the compound on cellular metabolism.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1H-indazol-3-yl)cyclopropanecarboxamide and its analogs?

Answer:
The compound is synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and indazole amines. For example, SGC-AAK1-1 (an alias) is prepared through sulfonamide coupling, with intermediates validated by 1H^1H NMR and HPLC . Key steps include activating the carboxylic acid (e.g., using HATU or EDCI) and optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity . Derivatives like N-(6-(3-((N,N-diethylsulfamoyl)amino)phenyl)-1H-indazol-3-yl)cyclopropanecarboxamide require sequential functionalization of the indazole core and cyclopropane moiety .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • 1H^1H NMR : To confirm proton environments (e.g., cyclopropane CH2_2 groups at δ ~1.0–1.2 ppm and indazole aromatic protons) .
  • Mass spectrometry : For molecular weight verification (e.g., [M+H]+^+ = 427.52 for SGC-AAK1-1) .
  • X-ray crystallography : Used in related compounds to resolve crystal packing and bond geometries, though this may require high-purity crystals .

Advanced: What experimental strategies are used to evaluate kinase inhibition selectivity and potency?

Answer:

  • KINOMEscan profiling : Measures displacement (%) and Kd_d values across kinase panels. For SGC-AAK1-1, Kd_d <10 nM for AAK1/BMP2K confirms selectivity, while >100-fold selectivity over off-target kinases ensures specificity .
  • Negative controls : Analogues lacking critical substituents (e.g., SGC-AAK1-1N) validate target engagement .
  • Cellular assays : Dose-response curves (e.g., IC50_{50} determinations) in kinase-dependent pathways (e.g., clathrin-mediated endocytosis for AAK1) .

Advanced: How do structural modifications impact biological activity and selectivity?

Answer:

  • Cyclopropane moiety : Replacing cyclopropane with isobutyramide (compound 2) reduces AAK1 affinity by ~50%, highlighting its role in hydrophobic interactions .
  • Sulfonamide substituents : Adding N,N-diethylsulfamoyl groups enhances solubility and kinase binding via hydrogen bonding .
  • Indazole substitutions : 6-aryl modifications (e.g., 3-sulfonamidophenyl) improve cellular permeability and target engagement .

Advanced: What analytical techniques are critical for purity and stability assessment?

Answer:

  • HPLC : ≥98% purity is standard, with C18 columns and UV detection at 254 nm .
  • Solubility testing : Confirmed in DMSO (≥10 mM stock solutions) to ensure compatibility with cellular assays .
  • Stability studies : Long-term storage at -20°C prevents degradation, monitored via periodic NMR or LC-MS .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound class?

Answer:

  • Scaffold diversification : Systematic variation of cyclopropane, indazole, and sulfonamide groups .
  • Pharmacokinetic profiling : LogP (e.g., 4.185 for SGC-AAK1-1) and PSA (89.47 Ų) guide optimization of bioavailability .
  • Crystallographic data : Resolving ligand-protein complexes (e.g., AAK1 co-crystals) identifies critical binding residues .

Advanced: What controls and validation steps are essential in pharmacological studies?

Answer:

  • Negative controls : Inactive analogues (e.g., SGC-AAK1-1N) rule out off-target effects .
  • Kinase profiling : Broad panels (e.g., DiscoverX’s 468-kinase panel) assess selectivity .
  • Dose titration : Ensures observed effects are concentration-dependent and target-specific .

Basic: What are the key physicochemical properties influencing experimental design?

Answer:

  • Molecular weight : 427.52 g/mol impacts pharmacokinetics and diffusion rates .
  • LogP : 4.185 indicates moderate lipophilicity, requiring DMSO for solubility .
  • Hydrogen bond donors/acceptors : 3 donors and 8 acceptors influence membrane permeability and protein interactions .

Advanced: How is target engagement validated in cellular or in vivo models?

Answer:

  • Biochemical assays : Western blotting for downstream phosphorylation targets (e.g., Thr156 phosphorylation of AP2M1 for AAK1 inhibition) .
  • Genetic knockdown : Comparing compound effects with siRNA-mediated AAK1/BMP2K silencing .
  • Pharmacodynamic markers : Measuring clathrin-coated vesicle formation in cells treated with SGC-AAK1-1 .

Advanced: What computational tools support the design of derivatives with improved activity?

Answer:

  • Molecular docking : Predicts binding modes to AAK1’s ATP-binding pocket using PDB structures .
  • QSAR models : Relate substituent properties (e.g., Hammett constants) to IC50_{50} values .
  • Free-energy perturbation (FEP) : Guides cyclopropane modifications to optimize binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indazol-3-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indazol-3-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.